molecular formula C11H10N2O2S B14875564 Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14875564
M. Wt: 234.28 g/mol
InChI Key: DDKSWAVURKEDTF-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a cyano group, a cyclopropyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate typically involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-keto ester, and a thiourea. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to improve the efficiency and yield of the reaction. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the thioxo group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but with a methoxyphenyl group instead of a cyclopropyl group.

    4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles: These compounds have similar thioxo and cyano groups but different substituents on the pyridine ring.

Uniqueness

Methyl 3-cyano-6-cyclopropyl-2-thioxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 3-cyano-6-cyclopropyl-2-sulfanylidene-1H-pyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)7-4-9(6-2-3-6)13-10(16)8(7)5-12/h4,6H,2-3H2,1H3,(H,13,16)

InChI Key

DDKSWAVURKEDTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=S)NC(=C1)C2CC2)C#N

Origin of Product

United States

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